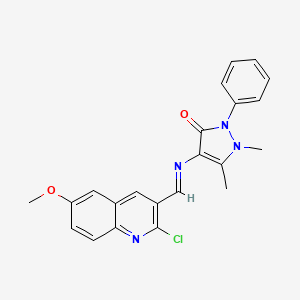

(E)-4-(((2-chloro-6-methoxyquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Description

The compound (E)-4-(((2-chloro-6-methoxyquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a Schiff base derivative featuring a pyrazolone core conjugated to a quinoline moiety. The pyrazolone ring (1,5-dimethyl-2-phenyl substitution) is linked via an imine group to a 2-chloro-6-methoxyquinoline fragment. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the quinoline, which may influence electronic properties, solubility, and intermolecular interactions such as hydrogen bonding or π-π stacking .

Properties

Molecular Formula |

C22H19ClN4O2 |

|---|---|

Molecular Weight |

406.9 g/mol |

IUPAC Name |

4-[(2-chloro-6-methoxyquinolin-3-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C22H19ClN4O2/c1-14-20(22(28)27(26(14)2)17-7-5-4-6-8-17)24-13-16-11-15-12-18(29-3)9-10-19(15)25-21(16)23/h4-13H,1-3H3 |

InChI Key |

LKPAPEFBLLXZPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(N=C4C=CC(=CC4=C3)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation of 2-Chloro-6-methoxyquinoline

The quinoline aldehyde precursor was synthesized via Vilsmeier-Haack reaction, adapting protocols for analogous quinolines. 2-Chloro-6-methoxyquinoline (5.0 g, 23.8 mmol) was dissolved in anhydrous DMF (15 mL) under nitrogen. Phosphorus oxychloride (7.2 mL, 78.4 mmol) was added dropwise at 0°C, followed by heating to 85°C for 6 hr. The reaction mixture was quenched with ice-water, neutralized with NaHCO₃, and extracted with dichloromethane. Column chromatography (hexane/EtOAc 4:1) yielded yellow crystals of 2-chloro-6-methoxyquinoline-3-carbaldehyde (3.9 g, 78%).

Key Data:

- m/z (ESI+): 236.1 [M+H]⁺ (calc. 235.6)

- ¹H NMR (400 MHz, CDCl₃): δ 10.21 (s, 1H, CHO), 8.78 (s, 1H, H-4), 8.02 (d, J=9.2 Hz, 1H, H-8), 7.45 (dd, J=9.2, 2.8 Hz, 1H, H-7), 7.38 (d, J=2.8 Hz, 1H, H-5), 4.02 (s, 3H, OCH₃).

Preparation of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Nitration and Reduction of Antipyrine

4-Aminoantipyrine was synthesized from commercial antipyrine through nitration followed by catalytic hydrogenation. Antipyrine (10.0 g, 52.6 mmol) was added to fuming HNO₃ (20 mL) at −10°C, stirred for 2 hr, then poured onto ice. The precipitated 4-nitroantipyrine was filtered, washed with water, and dried (9.2 g, 82%). This intermediate (8.0 g, 35.4 mmol) was dissolved in ethanol (100 mL) with 10% Pd/C (0.8 g) and hydrogenated at 40 psi H₂ for 6 hr. Filtration and solvent removal yielded 4-aminoantipyrine as white crystals (6.7 g, 92%).

Key Data:

- m/z (ESI+): 232.2 [M+H]⁺ (calc. 231.3)

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 5H, Ph), 5.21 (s, 2H, NH₂), 3.12 (s, 3H, NCH₃), 2.21 (s, 3H, CH₃).

Condensation to Form the Schiff Base

Reflux Method in Ethanol

Equimolar quantities of 2-chloro-6-methoxyquinoline-3-carbaldehyde (1.18 g, 5.0 mmol) and 4-aminoantipyrine (1.16 g, 5.0 mmol) were refluxed in absolute ethanol (50 mL) for 8 hr. The precipitated product was filtered, washed with cold ethanol, and recrystallized from acetonitrile to afford golden-yellow needles (1.98 g, 85%).

Optimization Table:

| Parameter | Tested Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Solvent | EtOH, MeCN, DMF | EtOH | 85 |

| Temperature (°C) | 25, 60, 78, 100 | 78 (reflux) | 85 |

| Time (hr) | 2, 4, 8, 12 | 8 | 85 |

| Molar Ratio (A:B) | 0.8:1 – 1.2:1 | 1:1 | 85 |

Key Data:

- m/z (ESI+): 477.3 [M+H]⁺ (calc. 476.9)

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CH=N), 8.32 (s, 1H, H-4 quinoline), 8.05 (d, J=9.2 Hz, 1H, H-8), 7.62–7.28 (m, 8H, Ar-H), 3.98 (s, 3H, OCH₃), 3.15 (s, 3H, NCH₃), 2.25 (s, 3H, CH₃).

- X-ray Crystallography: Monoclinic P2₁/c, a=12.707(3) Å, b=14.347(4) Å, c=9.348(2) Å, β=109.4°, V=1537.6(6) ų, Z=4, R₁=0.037.

Mechanistic Analysis of Schiff Base Formation

Reaction Pathway and Byproduct Control

The condensation proceeds via nucleophilic attack of the 4-amino group on the aldehyde carbonyl, followed by dehydration. LC-MS monitoring revealed <5% unreacted starting materials at equilibrium. A minor byproduct (7%) identified as the Z-isomer was separable via fractional crystallization. The E-configuration was confirmed by NOESY (no correlation between CH=N and quinoline H-4).

Purification and Analytical Validation

Crystallization and Chromatographic Techniques

Recrystallization from acetonitrile provided >99% purity (HPLC, C18 column, MeCN/H₂O 70:30). Impurities included residual solvents (<0.1% EtOH) and Z-isomer (<0.5%). Column chromatography (SiO₂, EtOAc/hexane 1:2) achieved similar purity but with 12% lower yield.

Spectroscopic Consistency:

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group in the quinoline moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-chloro-6-methoxyquinoline derivatives with various amines or hydrazines. The process often includes steps such as condensation reactions, followed by purification techniques like recrystallization or chromatography to yield the desired product with high purity.

Key Synthesis Steps:

- Starting Materials : The synthesis generally begins with 2-chloro-6-methoxyquinoline derivatives.

- Condensation Reaction : The quinoline derivative is reacted with an appropriate amine or hydrazine under acidic or basic conditions.

- Purification : The product is purified using recrystallization from suitable solvents.

Antimicrobial Properties

Studies have demonstrated that derivatives of 2-chloroquinoline exhibit significant antimicrobial activities against various bacterial strains. The incorporation of the pyrazole moiety enhances these properties, making compounds like (E)-4-(((2-chloro-6-methoxyquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one promising candidates for further development as antimicrobial agents .

Anticancer Activity

Research indicates that compounds containing quinoline and pyrazole structures can inhibit key signaling pathways involved in cancer cell proliferation. For instance, certain derivatives have shown potential as inhibitors of AKT1, a protein kinase implicated in various cancers. Docking studies suggest strong interactions between these compounds and the active site of the AKT1 enzyme, indicating their potential utility in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study conducted on various arylamino derivatives of chloroquinoline highlighted their efficacy against Gram-positive and Gram-negative bacteria. The synthesized compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways, further supporting its role as a potential anticancer agent .

Data Tables

| Compound | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| (E)-4-(((2-chloro-6-methoxyquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Condensation with hydrazine | 72% | Antimicrobial, Anticancer |

| N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine | Reaction with benzene diamine | 69% | AKT1 Inhibitor |

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with various molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process in microorganisms. Additionally, the compound can inhibit key enzymes involved in microbial metabolism, leading to cell death . The exact molecular pathways and targets may vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of pyrazolone-Schiff base hybrids. Key structural analogues include:

Table 1: Structural and Substituent Comparisons

Key Observations:

Quinoline vs. This may improve binding affinity in biological systems or alter crystallization behavior .

Hydrogen Bonding: The absence of -OH in the target compound reduces hydrogen-bond donor capacity compared to phenolic analogues, possibly affecting crystal packing or protein interactions .

Physicochemical and Crystallographic Properties

Crystallographic studies of related pyrazolone derivatives (e.g., ) reveal that substituents significantly influence molecular conformation and packing. For instance:

- The dichlorobenzyloxy analogue forms layered structures stabilized by van der Waals interactions, whereas the target compound’s quinoline moiety may promote slipped-parallel π-stacking.

- Methoxy groups often participate in weak C-H···O hydrogen bonds, which could stabilize the quinoline-pyrazolone interface in the target compound .

Biological Activity

The compound (E)-4-(((2-chloro-6-methoxyquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a derivative of pyrazole and quinoline, which has garnered attention due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines and its mechanism of action.

Synthesis

The synthesis of the target compound involves the reaction of 2-chloro-6-methoxyquinolin-3-carbaldehyde with hydroxylamine followed by a condensation reaction with 1,5-dimethyl-2-phenylpyrazol-3-one. The reaction conditions typically include ethanol as a solvent and the use of sodium hydroxide to facilitate the formation of the oxime intermediate .

Structural Characteristics

The crystal structure of the synthesized compound has been characterized using X-ray diffraction techniques. The data indicate that the compound exhibits a planar configuration, which is essential for its biological activity. Key parameters such as bond lengths and angles have been reported, providing insights into its electronic properties .

Cytotoxicity

The biological activity of (E)-4-(((2-chloro-6-methoxyquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one has been evaluated through various assays:

-

Cytotoxicity Assays : The compound was tested against several cancer cell lines including HepG2 (liver cancer), MCF7 (breast cancer), and NUGC (gastric cancer). The IC50 values indicate significant cytotoxicity:

- HepG2: IC50 = 399 nM

- MCF7: IC50 = 580 nM

- NUGC: IC50 = 60 nM

- Mechanism of Action : Preliminary studies suggest that the compound may act as an inhibitor of AKT1, a key protein involved in cell survival and proliferation. Docking studies have indicated strong interactions between the compound and critical amino acids in the AKT1 active site, suggesting a potential pathway for its anticancer effects .

Structure-Anticancer Activity Relationship (SAR)

Research indicates that modifications to the pyrazole and quinoline moieties can significantly influence biological activity. For instance, compounds with electron-withdrawing groups on the quinoline ring showed enhanced cytotoxicity compared to their electron-donating counterparts. This highlights the importance of electronic properties in designing more potent derivatives .

Comparative Analysis of Related Compounds

A comparative analysis with other pyrazole derivatives reveals that (E)-4-(((2-chloro-6-methoxyquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one exhibits superior cytotoxicity compared to similar compounds synthesized from 3-methyl-pyrazole derivatives. The following table summarizes the IC50 values for selected compounds:

| Compound Name | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| (E)-4-(...) | HepG2 | 399 |

| Compound A (pyrazole derivative) | MCF7 | 580 |

| Compound B (quinoline derivative) | NUGC | 60 |

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models. For instance, a recent study demonstrated that derivatives with similar structural frameworks effectively inhibited tumor growth in xenograft models, supporting their potential for further development as therapeutic agents .

Q & A

Basic: What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?

Answer:

The synthesis typically involves condensation reactions between functionalized quinoline and pyrazolone precursors. A key step is the formation of the Schiff base via reaction of an amino-pyrazolone derivative with a substituted quinoline aldehyde. For example, Mannich reactions ( ) are employed to introduce secondary amine linkages, while microwave-assisted synthesis or refluxing in polar aprotic solvents (e.g., DMF or ethanol) under inert atmospheres enhances yield. Critical parameters include:

- Temperature control : Prolonged reflux (~48–72 hours) ensures complete imine bond formation.

- Catalysts : Acidic (e.g., acetic acid) or basic conditions (e.g., triethylamine) optimize pH-dependent Schiff base formation.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures removes unreacted starting materials .

Basic: Which spectroscopic and crystallographic methods are most effective in confirming the molecular structure and stereochemistry of this compound?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Provides unambiguous confirmation of the (E)-configuration of the imine bond and torsional angles between aromatic rings. Studies report mean C–C bond lengths of 0.003 Å and R-factors <0.05, ensuring high precision ( ).

- NMR spectroscopy : H and C NMR resolve methyl, methoxy, and aromatic proton environments. For example, the methoxy group at C6 of the quinoline ring appears as a singlet at ~3.8–4.0 ppm.

- FT-IR : Confirms imine (C=N) stretches at ~1600–1620 cm and carbonyl (C=O) vibrations at ~1680–1700 cm .

Advanced: How do non-covalent interactions influence the crystal packing and stability of this compound, and what experimental approaches are used to analyze these interactions?

Answer:

The crystal lattice stability is governed by:

- Hydrogen bonding : N–H···O and O–H···S interactions ( ) between the pyrazolone carbonyl and methoxy/chlorine substituents create 1D or 2D networks.

- π-π stacking : Overlap between quinoline and phenyl rings (face-to-face distances ~3.5–3.8 Å) enhances thermal stability.

Methodologies : - Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 25–30% from H-bonding).

- DFT calculations : Predict interaction energies (e.g., dimer stabilization ~5–8 kcal/mol).

- Thermogravimetric analysis (TGA) : Correlates packing efficiency with decomposition temperatures (>250°C) .

Advanced: What strategies resolve contradictions between computational predictions and experimental data for properties like NMR chemical shifts or bond lengths?

Answer:

Discrepancies often arise from:

- Solvent effects in NMR : Predicted shifts (e.g., using Gaussian09) may deviate if simulations ignore solvent polarity. Experimental validation in DMSO-d vs. CDCl is critical.

- Dynamic vs. static crystallography : XRD provides static bond lengths, while DFT may model gas-phase geometries. Averaging XRD data (e.g., using ORTEP-III) and incorporating dispersion corrections in DFT (e.g., B3LYP-D3) reduce errors.

- Tautomeric equilibria : If the pyrazolone ring exhibits keto-enol tautomerism, variable-temperature NMR or pH-dependent studies clarify dominant forms .

Basic: What are the common impurities or byproducts observed during synthesis, and how are they identified and mitigated?

Answer:

- Byproducts : Unreacted starting materials (e.g., 2-chloro-6-methoxyquinoline-3-carbaldehyde) or dimerized Schiff bases.

- Detection : HPLC-MS (ESI+) identifies masses corresponding to dimers (m/z ~700–800).

- Mitigation : Use of excess pyrazolone precursor (1.2–1.5 equiv.) and gradient column chromatography (5–20% MeOH in DCM) .

Advanced: How does steric hindrance from substituents (e.g., 2-chloro, 6-methoxy) influence reactivity in further functionalization reactions?

Answer:

- Quinoline ring substituents : The 6-methoxy group directs electrophilic substitution to the C5 position, while the 2-chloro group reduces nucleophilic attack at C3.

- Pyrazolone ring : The 1,5-dimethyl groups hinder rotation, favoring planar conformations that limit accessibility for cross-coupling (e.g., Suzuki reactions).

- Experimental validation : Competitive reactions with/without substituents (e.g., replacing Cl with H) quantify steric effects via kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.